Methyl 2-formyl-3-hydroxyprop-2-enoate
Description
Methyl 2-formyl-3-hydroxyprop-2-enoate is an α,β-unsaturated ester characterized by a conjugated enone system, a formyl group, and a hydroxyl substituent.
Properties
CAS No. |
64516-52-5 |
|---|---|
Molecular Formula |
C5H6O4 |
Molecular Weight |
130.10 g/mol |
IUPAC Name |
methyl 2-formyl-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C5H6O4/c1-9-5(8)4(2-6)3-7/h2-3,6H,1H3 |
InChI Key |
JKTLOOWHBTZADS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(=CO)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-formyl-3-hydroxyprop-2-enoate can be synthesized through several methods. One common approach involves the aldol condensation of methyl glyoxylate with formaldehyde, followed by dehydration to yield the desired product. The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and scalability. The use of advanced catalytic systems and automated control of reaction parameters ensures consistent quality and cost-effectiveness in large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-formyl-3-hydroxyprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Hydrochloric acid for halogenation reactions.
Major Products Formed
Oxidation: Methyl 2-carboxy-3-hydroxyprop-2-enoate.
Reduction: Methyl 2-formyl-3-hydroxypropan-2-ol.
Substitution: Methyl 2-formyl-3-chloroprop-2-enoate.
Scientific Research Applications
Methyl 2-formyl-3-hydroxyprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of methyl 2-formyl-3-hydroxyprop-2-enoate involves its interaction with specific molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, while the hydroxyl group can form hydrogen bonds with biological macromolecules. These interactions can modulate enzyme activity and influence cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence includes analogs with ester, enoate, or hydroxyl functionalities. Below is a comparative analysis based on these structural motifs:
Table 1: Key Structural and Functional Comparisons
Key Observations :
Reactivity in Synthesis: Methyl 3-arylamino-2-benzoylaminobut-2-enoate () undergoes cyclization with polyphosphoric acid (PPA) to yield imidazole and quinoline derivatives, highlighting the utility of enoate esters in heterocycle formation . Fluorinated 2-propenoates () demonstrate how electron-withdrawing groups (e.g., fluoroalkyl) modify reactivity, suggesting that the formyl group in Methyl 2-formyl-3-hydroxyprop-2-enoate could enhance electrophilicity in conjugate additions .
Physical Properties: Methyl salicylate () is noted for its volatility and stability in gas-phase applications, which contrasts with the polar hydroxyl and formyl groups of this compound. The latter’s higher polarity may limit volatility but enhance solubility in polar solvents .
Natural vs. Synthetic Origins: Sandaracopimaric acid methyl ester () is a natural diterpenoid ester isolated from Austrocedrus chilensis resin, whereas this compound is likely synthetic. This distinction impacts bioavailability and environmental persistence .
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